Welcome to the BenchChem Online Store!
molecular formula C14H11N3OS B8727975 N-(6-amino-1,3-benzothiazol-2-yl)benzamide

N-(6-amino-1,3-benzothiazol-2-yl)benzamide

Cat. No. B8727975
M. Wt: 269.32 g/mol
InChI Key: GSPASBOZKPKRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07576090B2

Procedure details

A mixture of N-(6-nitrobenzothiazol-2-yl)benzamide (3.77 g, 12.6 mmol), palladium on charcoal (2 g, 10% Pd, 1.88 mmol Pd), dimethyl formamide (80 mL) and ethyl acetate (20 mL) was hydrogenated (1 bar) for 2 h at 60° C. The palladium was removed by filtration through a pad of celite. After concentration to 20 mL, water was added and the resulting precipitate was separated by filtration to obtain N-(6-aminobenzothiazol-2-yl)-benzamide (3.15 g, 11.7 mmol, 93%) as a grey solid. LC/ESI-MS: m/z=270 [M+H]+; m/z=268 [M−H]−; Rt=2.27 min.
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:21]=[CH:20][C:7]2[N:8]=[C:9]([NH:11][C:12](=[O:19])[C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[S:10][C:6]=2[CH:5]=1)([O-])=O.CN(C)C=O>[Pd].C(OCC)(=O)C>[NH2:1][C:4]1[CH:21]=[CH:20][C:7]2[N:8]=[C:9]([NH:11][C:12](=[O:19])[C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[S:10][C:6]=2[CH:5]=1

Inputs

Step One
Name
Quantity
3.77 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(N=C(S2)NC(C2=CC=CC=C2)=O)C=C1
Name
Quantity
80 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at 60° C
CUSTOM
Type
CUSTOM
Details
The palladium was removed by filtration through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
After concentration to 20 mL, water
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was separated by filtration

Outcomes

Product
Name
Type
product
Smiles
NC1=CC2=C(N=C(S2)NC(C2=CC=CC=C2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.7 mmol
AMOUNT: MASS 3.15 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.